molecular formula C23H22ClN3O2S2 B319110 3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide

Katalognummer: B319110
Molekulargewicht: 472 g/mol
InChI-Schlüssel: HHJWXKPVNLQHND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a chloro substituent, and a carbamothioyl group.

Eigenschaften

Molekularformel

C23H22ClN3O2S2

Molekulargewicht

472 g/mol

IUPAC-Name

3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H22ClN3O2S2/c24-19-16-11-5-7-13-18(16)31-20(19)22(29)27-23(30)26-17-12-6-4-10-15(17)21(28)25-14-8-2-1-3-9-14/h4-7,10-14H,1-3,8-9H2,(H,25,28)(H2,26,27,29,30)

InChI-Schlüssel

HHJWXKPVNLQHND-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Kanonische SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chloro Substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Carbamothioyl Group: This step involves the reaction of the benzothiophene intermediate with isothiocyanates and subsequent coupling with cyclohexylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide: shares structural similarities with other benzothiophene derivatives and carbamothioyl compounds.

    Similar Compounds: 3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide, 3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide.

Uniqueness

The uniqueness of 3-chloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.